molecular formula C15H11FN4O5S2 B2379923 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 886955-74-4

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2379923
CAS No.: 886955-74-4
M. Wt: 410.39
InChI Key: DROFBGKWQYOKEH-UHFFFAOYSA-N
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Description

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-substituted benzo[e][1,2,4]thiadiazine ring system, a nitrophenyl group, and an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes the following steps:

    Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Introduction of the fluoro substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thioether formation: The thiadiazine ring can be functionalized with a thiol group, followed by reaction with an appropriate electrophile to form the thioether linkage.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluoro and nitro groups can enhance its binding affinity and specificity, while the thiadiazine ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: This compound shares the core thiadiazine structure but lacks the thioether and acetamide groups.

    N-(3-nitrophenyl)acetamide: This compound contains the nitrophenyl and acetamide moieties but lacks the thiadiazine ring.

Uniqueness

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O5S2/c16-9-4-5-12-13(6-9)27(24,25)19-15(18-12)26-8-14(21)17-10-2-1-3-11(7-10)20(22)23/h1-7H,8H2,(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROFBGKWQYOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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